molecular formula C11H12N4O4 B8336615 5-Aminomethyl-2,3-dimethoxy-7-nitro-quinoxaline

5-Aminomethyl-2,3-dimethoxy-7-nitro-quinoxaline

Cat. No.: B8336615
M. Wt: 264.24 g/mol
InChI Key: NPYSGAQZDKLFNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Aminomethyl-2,3-dimethoxy-7-nitro-quinoxaline is a useful research compound. Its molecular formula is C11H12N4O4 and its molecular weight is 264.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H12N4O4

Molecular Weight

264.24 g/mol

IUPAC Name

(2,3-dimethoxy-7-nitroquinoxalin-5-yl)methanamine

InChI

InChI=1S/C11H12N4O4/c1-18-10-11(19-2)14-9-6(5-12)3-7(15(16)17)4-8(9)13-10/h3-4H,5,12H2,1-2H3

InChI Key

NPYSGAQZDKLFNW-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=CC(=CC(=C2N=C1OC)CN)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

13.8 9 (29.7 mmol) of 5-[di-(tert-butoxycarbonyl)amino]methyl-7-nitro-2,3-dimethoxyquinoxaline are stirred at room temperature for 8 hours in 60 ml of trifluoroacetic acid. The reaction mixture is concentrated under reduced pressure and the red oil is well stirred at 0° for one hour with 1N potassium carbonate. The yellow crystals are filtered off, washed with 100 ml of water and 100 ml of a 1:1 mixture of ethyl acetate and hexane, and dried.
[Compound]
Name
9
Quantity
29.7 mmol
Type
reactant
Reaction Step One
Name
5-[di-(tert-butoxycarbonyl)amino]methyl-7-nitro-2,3-dimethoxyquinoxaline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

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